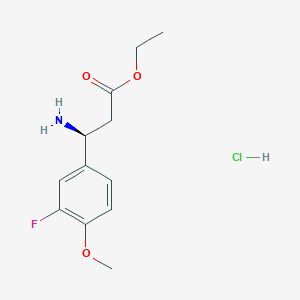
(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of two benzyloxy groups attached to a pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through nucleophilic substitution reactions. Benzyl alcohols are commonly used as the source of benzyloxy groups.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane and ethanol, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
化学反応の分析
Types of Reactions
(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler pyrrolidine derivative.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学的研究の応用
(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to enzymes or receptors, modulating their activity. The pyrrolidine ring provides a rigid scaffold that enhances the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine
- (3S,4S)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine
- (3R,4R)-3-(Benzyloxy)-4-(hydroxymethyl)pyrrolidine
Uniqueness
(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of two benzyloxy groups. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H24ClNO2 |
|---|---|
分子量 |
333.8 g/mol |
IUPAC名 |
(3R,4R)-3-phenylmethoxy-4-(phenylmethoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-3-7-16(8-4-1)13-21-15-18-11-20-12-19(18)22-14-17-9-5-2-6-10-17;/h1-10,18-20H,11-15H2;1H/t18-,19+;/m1./s1 |
InChIキー |
RWAOWKVKMJSFBO-VOMIJIAVSA-N |
異性体SMILES |
C1[C@@H]([C@H](CN1)OCC2=CC=CC=C2)COCC3=CC=CC=C3.Cl |
正規SMILES |
C1C(C(CN1)OCC2=CC=CC=C2)COCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


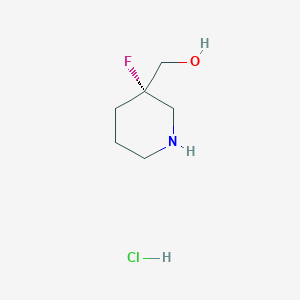


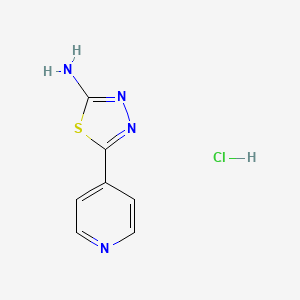
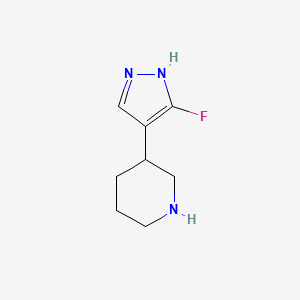
![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)
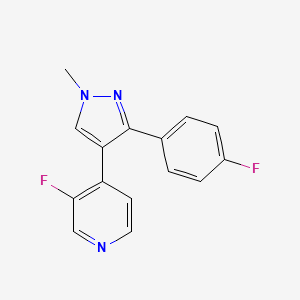
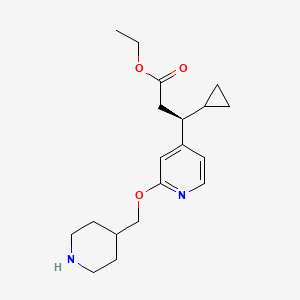
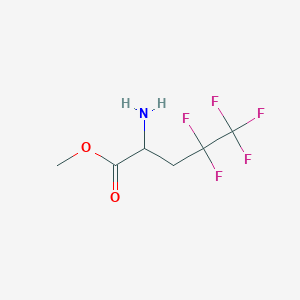
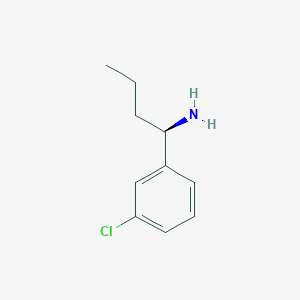
![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
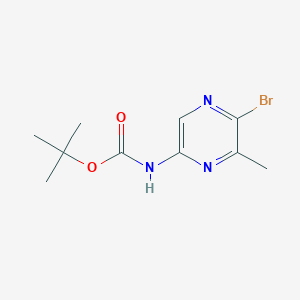
![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)
